molecular formula C12H19NO B1666722 1-(3-Cyclohexen-1-ylcarbonyl)piperidine CAS No. 52736-58-0

1-(3-Cyclohexen-1-ylcarbonyl)piperidine

Cat. No.: B1666722
CAS No.: 52736-58-0
M. Wt: 193.28 g/mol
InChI Key: FFHOWNJPAGBREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclohexen-1-ylcarbonyl)piperidine, also known in research contexts as AI3-37220, is a chemical compound of significant interest in the field of entomology and public health for its repellent properties against blood-feeding arthropods . With the molecular formula C12H19NO , it serves as a key reagent in the development and comparative evaluation of insect control agents. The core research value of this compound lies in its proven efficacy as a repellent against various mosquito species, including Anopheles koliensis . Field studies have demonstrated that formulations containing 25% AI3-37220 can provide over 95% protection against bites in the first few hours after application, showing a performance profile that is competitive with established repellents like DEET . Furthermore, research indicates that this piperidine analog can offer long-lasting protection, in some cases significantly outperforming other repellents against pests like biting midges ( Leptoconops americanus ) for up to eight hours . The compound is part of a class of chemicals whose activity is stereospecific. Studies on its related derivative, 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine (SS220), reveal that repellent efficacy is highly dependent on stereochemistry, with specific stereoisomers exhibiting markedly higher activity . This makes the compound a valuable tool for researchers investigating structure-activity relationships in insect repellent design. Its mechanism of action, while not fully elucidated, is believed to involve exerting repellent and deterrent effects on mosquito and sand fly behavior, thereby preventing them from feeding on a host . This product is intended For Research Use Only . It is strictly for laboratory research purposes and is not meant for diagnostic, therapeutic, or personal use as an insect repellant.

Properties

CAS No.

52736-58-0

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

cyclohex-3-en-1-yl(piperidin-1-yl)methanone

InChI

InChI=1S/C12H19NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3,11H,2,4-10H2

InChI Key

FFHOWNJPAGBREV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CCC=CC2

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC=CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2 piperidines-1-(3-cyclohexen-1-ylcarbonyl)piperidine
AI 3-35765
AI-3-35765
AI3-35765

Origin of Product

United States

Scientific Research Applications

Insect Repellents

Research has shown that 1-(3-cyclohexen-1-ylcarbonyl)piperidine exhibits significant insect-repelling properties. It has been studied as a potential active ingredient in formulations aimed at repelling disease vectors such as mosquitoes and ticks. A study highlighted its effectiveness against various arthropod species, suggesting that it could serve as an eco-friendly alternative to conventional repellents .

Medicinal Chemistry

The compound's structural attributes make it a candidate for further exploration in medicinal chemistry. Its derivatives may possess pharmacological activities, particularly in treating conditions linked to viral infections or other diseases. The carbonyl group can facilitate interactions with biological targets, potentially leading to the development of new therapeutic agents.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations, such as reductions or substitutions, allows chemists to create diverse derivatives with tailored functionalities for specific applications.

Case Study 1: Repellent Efficacy

A study conducted on optically active derivatives of this compound demonstrated their effectiveness as repellents against disease vectors. The research involved field tests where these compounds were applied in controlled environments, yielding promising results in reducing insect landings and bites .

Case Study 2: Toxicological Assessment

A preliminary assessment evaluated the toxicity of this compound using standard toxicity tests (e.g., Ames test). The results indicated a relatively low toxicity profile compared to other synthetic insecticides, making it a safer option for use in consumer products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine (AI3-37220)

  • Structural Difference : AI3-37220 contains a methyl group at the 2-position of the piperidine ring, distinguishing it from AI3-35763.
  • Efficacy: Against Aedes communis mosquitoes, AI3-37220 provided 95% repellency at 6 hours, compared to DEET’s 90% . In field studies against Anopheles funestus and Anopheles arabiensis, AI3-37220 maintained >89% efficacy at 9 hours, whereas DEET dropped to 35–60% . Against ticks (Amblyomma americanum), AI3-37220 exhibited superior vertical mobility inhibition compared to DEET, though DEET performed better in horizontal assays .

DEET (N,N-Diethyl-3-methylbenzamide)

  • Structural Contrast : DEET is a benzamide derivative, lacking the piperidine and cyclohexenyl groups of AI3-35764.
  • Efficacy :
    • DEET provided shorter protection against Aedes communis (64–82% repellency at 6 hours) compared to AI3-35765 and AI3-37220 .
    • Against ticks, DEET’s horizontal filter paper efficacy surpassed AI3-37220 but was less effective in vertical assays .
  • Safety : DEET has higher dermal absorption rates in humans (~56%) compared to AI3-35765 (<12%) .

Picaridin (Icaridin)

  • Structural Similarity : Picaridin is a piperidine derivative but includes a hydroxy group and a methylpropyl chain instead of the cyclohexenyl group.
  • Efficacy : Recognized by the EPA as a broad-spectrum repellent, picaridin matches DEET in tick repellency but lacks direct comparative data with AI3-35765 .

Tabulated Comparison of Key Parameters

Parameter AI3-35765 AI3-37220 DEET Picaridin
Structure Piperidine + cyclohexenyl Piperidine + methyl + cyclohexenyl Benzamide derivative Piperidine + hydroxy + methylpropyl
Mosquito Repellency 85–95% at 6–8 hours 95% at 6–8 hours 64–82% at 6 hours 90–95% at 6–8 hours
Tick Repellency 1.5× longer than DEET Superior vertical inhibition Superior horizontal inhibition Comparable to DEET
Dermal Absorption <12% in humans ~21–32% in animals ~56% in humans ~10–20% in humans
Toxicity Non-mutagenic, low irritation Mild skin irritation Moderate irritation Low irritation

Research Findings and Implications

  • Species-Specific Responses: Anopheles funestus was less sensitive to both DEET and AI3-37220 than Anopheles arabiensis .
  • Safety Profile: AI3-35765’s low absorption and non-toxic profile make it a candidate for prolonged use, though further human trials are needed .

Preparation Methods

Acyl Chloride-Mediated Amidation

The most direct route involves reacting 3-cyclohexene-1-carbonyl chloride with piperidine under basic conditions:

Procedure :

  • Synthesis of 3-cyclohexene-1-carbonyl chloride :
    • 3-Cyclohexene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane at 0–5°C.
    • Reaction :

      $$

      \text{3-Cyclohexene-1-COOH} + \text{SOCl}2 \rightarrow \text{3-Cyclohexene-1-COCl} + \text{SO}2 + \text{HCl}

      $$
    • Yield: >90% (analogous to methods for similar acids).
  • Amide Formation :
    • Piperidine is added dropwise to a solution of the acyl chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.
    • Reaction :

      $$

      \text{3-Cyclohexene-1-COCl} + \text{C}5\text{H}{11}\text{N} \xrightarrow{\text{Et}_3\text{N}} \text{1-(3-Cyclohexen-1-ylcarbonyl)piperidine} + \text{HCl}

      $$
    • Conditions : 0°C to room temperature, 4–6 hours.
    • Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide Coupling

For laboratories avoiding acyl chlorides, coupling agents like EDCl/HOBt enable direct amidation:

Procedure :

  • Activate 3-cyclohexene-1-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Add piperidine and stir for 12–24 hours at room temperature.
  • Workup : Extract with NaHCO₃, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).
    • Yield : 75–78%.

Grignard Reagent-Based Approaches

A patent (CN103204828B) describes a high-yield Grignard method for analogous piperidine derivatives, adaptable to this compound:

  • Grignard Reagent Preparation :

    • React chlorocyclohexane with magnesium in diethyl ether:
      $$
      \text{C}6\text{H}{11}\text{Cl} + \text{Mg} \rightarrow \text{C}6\text{H}{11}\text{MgCl}
      $$
    • Conditions : Reflux for 3 hours under nitrogen.
  • Coupling with Piperidine Intermediate :

    • Combine the Grignard reagent with a pre-formed piperidine-carbonyl precursor (e.g., piperidine hydrochloride and formaldehyde).
    • Critical Step : Slow addition of 5% HCl to quench the reaction and precipitate the product.
    • Yield : >95% (reported for similar structures).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Acyl Chloride Amidation 0°C to RT, 4–6 hours 80–85% High purity, scalable Acyl chloride handling required
EDCl/HOBt Coupling RT, 12–24 hours 75–78% Avoids acyl chlorides Longer reaction time
Grignard Approach Reflux, inert atmosphere >95% Excellent yield, one-pot Requires strict moisture control

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 5.4–5.6 (m, 2H, cyclohexene CH=CH)
    • δ 3.4–3.6 (m, 4H, piperidine N-CH₂)
    • δ 1.2–2.1 (m, 13H, cyclohexene and piperidine CH₂).
  • ¹³C NMR :

    • 170.5 ppm (C=O)
    • 125.3, 128.7 ppm (cyclohexene C=C).

Mass Spectrometry

  • ESI-MS : m/z 194.1 [M+H]⁺.

Industrial and Pharmaceutical Relevance

The compound’s bifunctional reactivity makes it valuable for:

  • Drug Intermediate : Potential precursor for neurologically active agents (e.g., NMDA receptor modulators).
  • Polymer Chemistry : Crosslinking agent in epoxy resins due to the strained cyclohexene ring.

Challenges and Optimization Strategies

  • Cyclohexene Stability : Use of antioxidants (e.g., BHT) during storage to prevent polymerization.
  • Purification : Recrystallization from ethanol/water (70:30) improves purity to >99%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-cyclohexen-1-ylcarbonyl)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via acylation of piperidine derivatives using cyclohexenyl carbonyl chloride under basic conditions (e.g., triethylamine as a catalyst). Reaction optimization should focus on solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side products like unreacted starting materials or over-acylation byproducts. Characterization via NMR (to confirm cyclohexenyl and piperidine coupling) and HPLC (for purity >95%) is critical .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the cyclohexenyl group (δ 5.5–6.0 ppm for vinyl protons) and piperidine carbonyl (δ 165–170 ppm for C=O).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ = 222.16 g/mol).
  • HPLC with UV detection : Assess purity using a C18 column and acetonitrile/water gradient.
    Lack of melting/boiling point data in safety sheets (e.g., ) necessitates empirical determination via differential scanning calorimetry (DSC).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles (GHS H319: eye irritation ).
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritation ).
  • Spill management : Avoid water contact to prevent environmental release; use inert absorbents (e.g., vermiculite) for solid spills .

Advanced Research Questions

Q. How can computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and hydrogen bond acceptors/donors to correlate structure with activity (e.g., pIC50 values for serotonin transporter inhibition ).
  • ADMET prediction : Employ software (e.g., ADMET Predictor™) to estimate blood-brain barrier permeability, CYP450 interactions, and plasma protein binding. For example, cyclohexenyl moieties may enhance lipophilicity but reduce solubility, requiring formulation adjustments .

Q. What strategies can resolve discrepancies in reported biological activities of piperidine derivatives?

  • Methodological Answer :

  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, conflicting cytotoxicity data may arise from differences in MTT assay protocols .
  • Meta-analysis : Cross-reference datasets (e.g., 43 phenyl piperidine derivatives ) to identify outliers or confounding substituents (e.g., methyl groups altering steric hindrance).

Q. What is the mechanistic basis for this compound’s interaction with neurological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding to ion channels (e.g., NMDA or nicotinic receptors) using software like AutoDock. The cyclohexenyl group may occupy hydrophobic pockets, while the piperidine carbonyl forms hydrogen bonds with catalytic residues .
  • Functional assays : Measure neurotransmitter uptake inhibition (e.g., serotonin/dopamine transporters) in neuronal cell lines to validate predicted activity .

Q. How can structural modifications enhance pharmacological properties while minimizing toxicity?

  • Methodological Answer :

  • SAR studies : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclohexenyl ring to improve metabolic stability. For example, fluorinated analogs of piperidine derivatives show enhanced CNS penetration without increasing hepatotoxicity .
  • Prodrug design : Mask the carbonyl group with ester linkages to improve oral bioavailability .

Q. What environmental considerations are critical for large-scale disposal of this compound?

  • Methodological Answer :

  • Waste treatment : Use activated carbon filtration to capture residues from aqueous waste streams. Avoid direct drainage (GHS environmental hazard ).
  • Biodegradation studies : Assess microbial degradation pathways in soil/water systems to estimate half-life and bioaccumulation potential .

Data Gaps and Future Directions

  • Toxicological data : Limited acute toxicity data (e.g., LD50) necessitates in vivo studies in rodent models to establish safety thresholds .
  • Stereochemical effects : The compound’s stereoisomers (e.g., (2R)-configured derivatives ) may exhibit divergent biological activities, requiring chiral resolution and enantioselective assays.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Cyclohexen-1-ylcarbonyl)piperidine
Reactant of Route 2
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1-(3-Cyclohexen-1-ylcarbonyl)piperidine

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